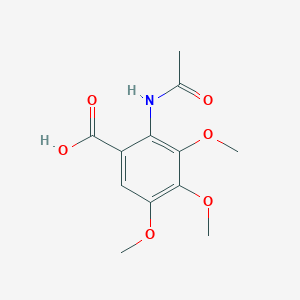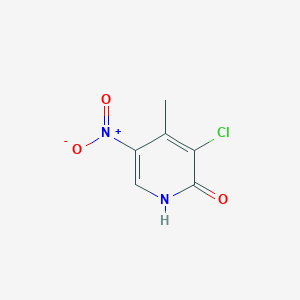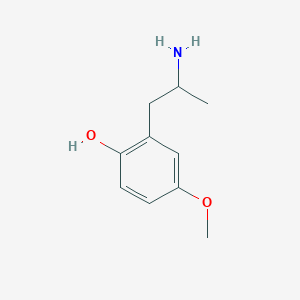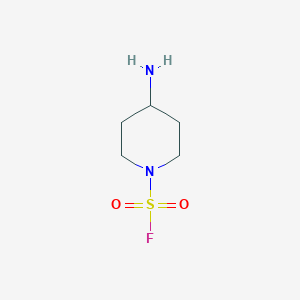![molecular formula C7H12F2O2 B15306370 [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H12F2O2 It is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of 1-methylcyclobutane, followed by a reaction with methanol to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to handle the fluorination reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.
Medicine: In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxymethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
[3,3-Difluoro-1-methylcyclobutyl]methanol: This compound is similar in structure but lacks the methoxymethyl group.
[3,3-Difluoro-1-(hydroxymethyl)cyclobutyl]methanol: This compound has a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness: The presence of both fluorine atoms and the methoxymethyl group in [3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol makes it unique. The fluorine atoms can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and biological activity.
Properties
Molecular Formula |
C7H12F2O2 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
[3,3-difluoro-1-(methoxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C7H12F2O2/c1-11-5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3 |
InChI Key |
RXIIJWRNAPERPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC(C1)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)



![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)


![1,3-diethyl 2-acetamido-2-({7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)propanedioate](/img/structure/B15306369.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)

